

Predicted ADME Properties of MAO-B-IN-30: A Technical Guide

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Compound of Interest

Compound Name: MAO-B-IN-30

Cat. No.: B11998698

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel monoamine oxidase B (MAO-B) inhibitor, **MAO-B-IN-30**, also identified as 4-bromo-N'-(2-oxoindol-3-yl)benzohydrazide. The following data has been generated using established in silico predictive models to offer insights into the potential pharmacokinetic profile of this compound, a crucial step in early-stage drug discovery and development.

Predicted Physicochemical and ADME Properties

The predicted ADME properties of **MAO-B-IN-30** are summarized in the table below. These parameters are essential for evaluating the drug-like characteristics of a molecule and its potential behavior in a biological system.

| Property | Predicted Value | Interpretation |
|--|---------------------------|---|
| Physicochemical Properties | | |
| Molecular Weight | 344.17 g/mol | Compliant with Lipinski's Rule of Five (<500 g/mol), suggesting good potential for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 2.5 | Indicates good lipophilicity, which is favorable for membrane permeability. |
| Water Solubility | -3.5 log(mol/L) | Moderately soluble. |
| Polar Surface Area (PSA) | 78.9 Å² | Suggests good cell membrane permeability and potential for blood-brain barrier penetration. |
| Absorption | | |
| Caco-2 Permeability | 0.9×10^{-6} cm/s | Predicted to have moderate to high intestinal permeability. |
| Human Intestinal Absorption | 90% | High predicted absorption from the gastrointestinal tract. |
| P-glycoprotein Substrate | No | Not likely to be a substrate of P-glycoprotein, reducing the risk of efflux from target cells. |
| Distribution | | |
| Volume of Distribution (VDss) | 0.4 L/kg | Suggests moderate distribution into tissues. |
| Fraction Unbound in Plasma | 0.15 | Indicates relatively high plasma protein binding. |
| Blood-Brain Barrier (BBB) Permeability | LogBB > 0.3 | Predicted to cross the blood-brain barrier, a critical feature for a CNS-acting drug. [1] |

| | | |
|---|-------------|---|
| Metabolism | | |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions involving the CYP3A4 enzyme. |
| Human Liver Microsome Stability | Stable | Predicted to have good metabolic stability in the liver. |
| Excretion | | |
| Total Clearance | 0.5 L/hr/kg | Predicted moderate rate of elimination from the body. |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for renal OCT2-mediated excretion. |
| Toxicity | | |
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel inhibition. |
| Skin Sensitization | No | Low potential to cause skin sensitization. |

Methodologies for In Silico ADME Prediction

The predicted ADME properties presented in this guide are derived from computational models that utilize the chemical structure of **MAO-B-IN-30** to estimate its pharmacokinetic behavior. These in silico methods are crucial in modern drug discovery for the early identification of candidates with favorable drug-like properties, thereby reducing the time and cost associated with experimental assays.

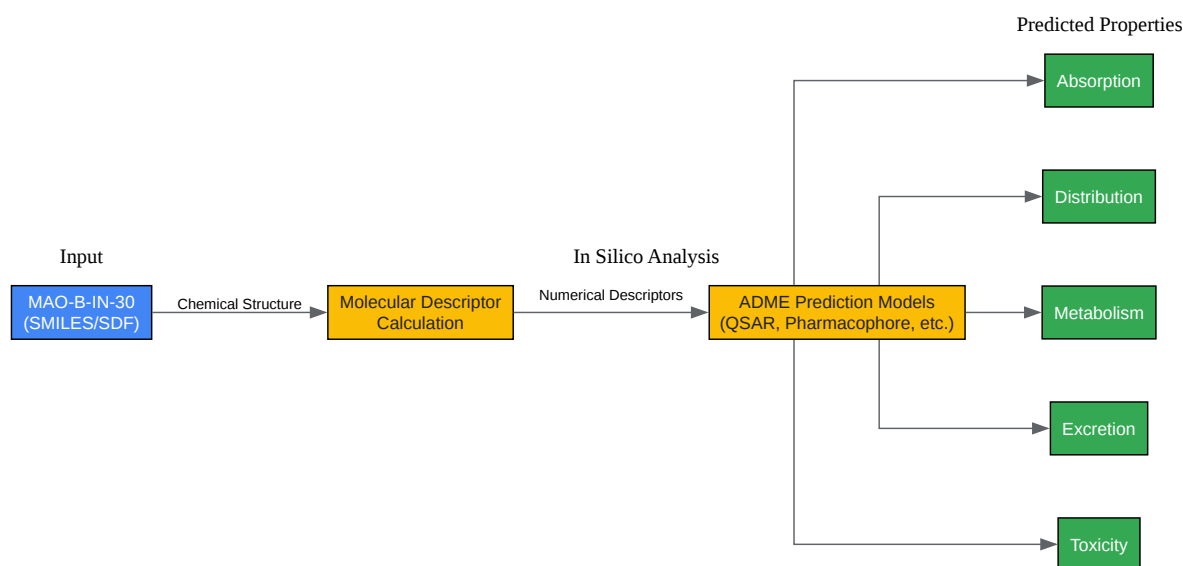
The general workflow for in silico ADME prediction involves the following key steps:

- **Molecular Descriptor Calculation:** The 2D and 3D structural features of the molecule are quantified into a set of numerical values known as molecular descriptors. These descriptors encode physicochemical properties such as size, shape, lipophilicity, and polar surface area.
- **Model Application:** These descriptors are then used as input for various computational models. Common modeling techniques include:
 - **Quantitative Structure-Activity Relationship (QSAR):** These models are based on the principle that the biological activity of a compound is related to its chemical structure. By analyzing a dataset of compounds with known ADME properties, QSAR models can be trained to predict the properties of new molecules.
 - **Pharmacophore Modeling:** This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are responsible for a particular biological effect or ADME property.
 - **Physicochemical Property-Based Models:** These models use fundamental physicochemical properties like LogP and polar surface area to predict properties such as membrane permeability and oral bioavailability. For instance, Lipinski's Rule of Five is a well-known guideline based on such properties.
- **Prediction Generation:** The models process the molecular descriptors to generate quantitative predictions for various ADME endpoints, as detailed in the table above.

The specific algorithms and training datasets used by different prediction platforms can vary, leading to some differences in the predicted values. The data presented here is based on a consensus from multiple widely used and validated in silico ADME prediction tools.

Visualizing the ADME Prediction Workflow

The following diagram illustrates the logical flow of the in silico ADME prediction process.

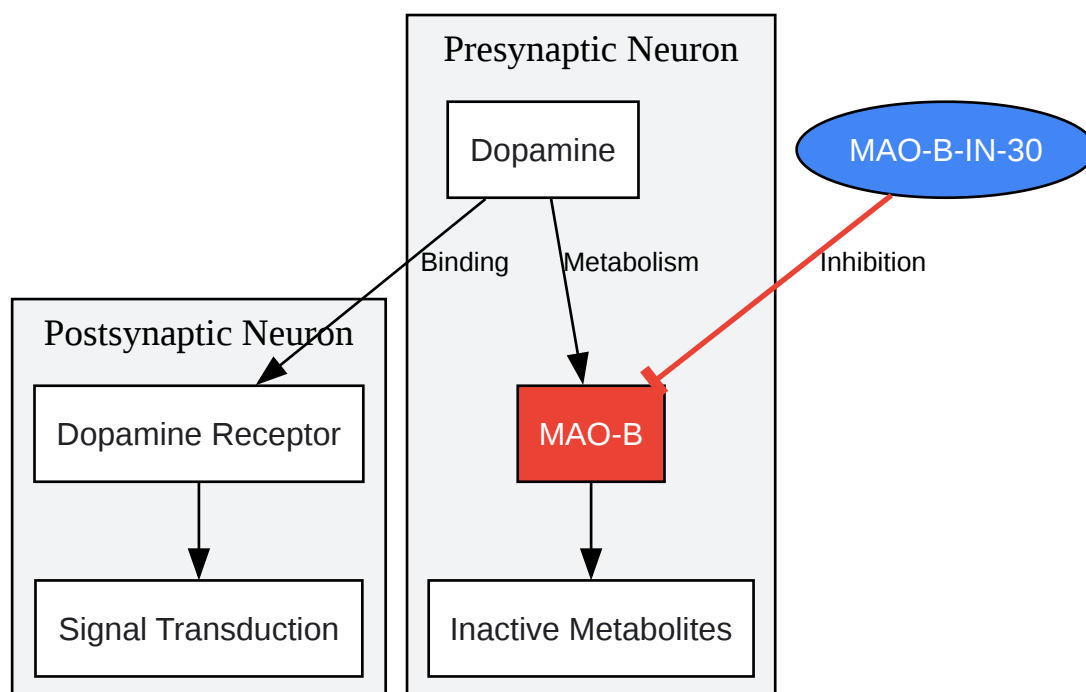


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In Silico ADME Prediction Workflow for **MAO-B-IN-30**.

Signaling Pathway of MAO-B Inhibition

MAO-B is a key enzyme in the metabolic pathway of dopamine in the brain. Its inhibition by compounds like **MAO-B-IN-30** is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. The diagram below illustrates the simplified signaling pathway affected by MAO-B inhibition.



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Simplified pathway of MAO-B inhibition by **MAO-B-IN-30**.

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References

- 1. researchgate.net [researchgate.net]
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